1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine
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Overview
Description
1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C10H18N4O2S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound also features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This combination of structural elements makes this compound an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonium salts in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or piperazine rings.
Reduction: Reduced forms of the compound with hydrogen atoms added to the nitrogen or sulfur atoms.
Substitution: Substituted derivatives with new functional groups replacing the original leaving groups.
Scientific Research Applications
1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
- 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine
- 1-((1-Butyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Uniqueness
1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine is unique due to its specific combination of a propyl group on the pyrazole ring and a sulfonyl group on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H18N4O2S |
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Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-(1-propylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C10H18N4O2S/c1-2-5-13-9-10(8-12-13)17(15,16)14-6-3-11-4-7-14/h8-9,11H,2-7H2,1H3 |
InChI Key |
INOUJINAGUDLLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
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